molecular formula C10H16O2 B2966904 (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248215-18-9

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid

Cat. No. B2966904
CAS RN: 2248215-18-9
M. Wt: 168.236
InChI Key: IOKPENIOQMLSTM-JUGFDQIVSA-N
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Description

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that belongs to the family of alkaloids and is derived from the seeds of the plant Dicentra cucullaria. Bicuculline is widely used in scientific research to study the role of GABA in the central nervous system.

Mechanism of Action

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a competitive antagonist of the GABA receptor, specifically the GABAA receptor. It binds to the receptor site and prevents GABA from binding, which leads to the inhibition of GABA-mediated inhibitory synaptic transmission. This results in the depolarization of neurons and the induction of seizures.
Biochemical and physiological effects:
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to induce seizures and convulsions in animal models. It also increases the release of neurotransmitters such as glutamate and acetylcholine. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to have anxiogenic effects, which suggests that GABA plays a role in anxiety disorders.

Advantages and Limitations for Lab Experiments

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a useful tool for studying the role of GABA in the central nervous system. It can induce seizures and convulsions, which allows researchers to study the mechanisms underlying these conditions. However, it is important to note that bicuculline is a potent toxin and should be used with caution in laboratory experiments.

Future Directions

There are several future directions for research on bicuculline. One area of interest is the role of GABA in addiction and substance abuse. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to reduce the rewarding effects of drugs of abuse, suggesting that GABA plays a role in addiction. Another area of interest is the development of new GABA receptor antagonists that are more selective and have fewer side effects than bicuculline. Finally, there is a need for more research on the long-term effects of bicuculline on the central nervous system.

Synthesis Methods

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with a ketone or aldehyde. Another method involves the reaction of norcantharidin with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride to produce the desired compound.

Scientific Research Applications

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is commonly used in scientific research to study the role of GABA in the central nervous system. It is used to block GABA-mediated inhibitory synaptic transmission and induce seizures in animal models. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has also been used to study the mechanisms underlying epilepsy, anxiety, and addiction.

properties

IUPAC Name

(2S)-2-(3-bicyclo[4.1.0]heptanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7?,8?,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKPENIOQMLSTM-JUGFDQIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC2CC2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid

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